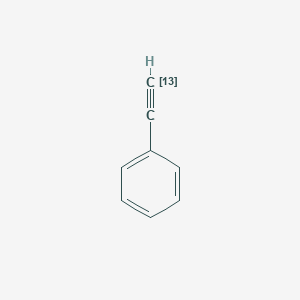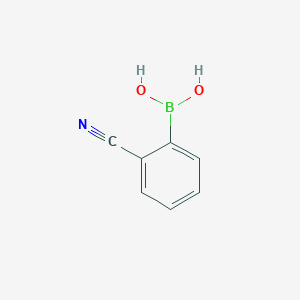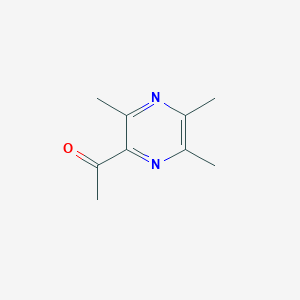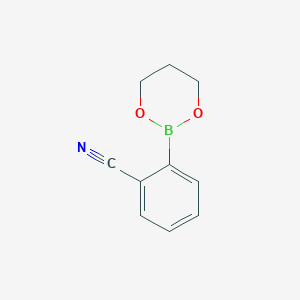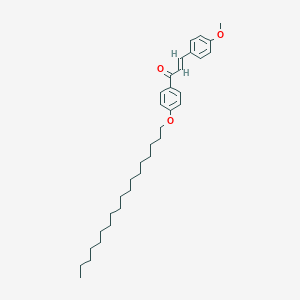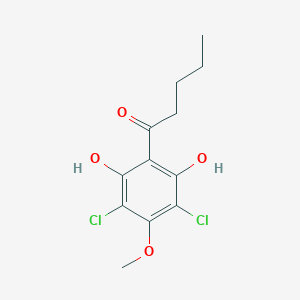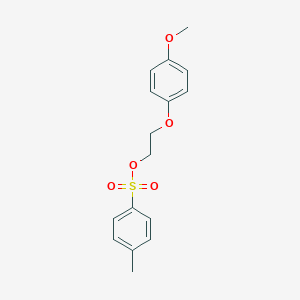
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester, commonly known as TMSOTf, is a highly reactive and versatile reagent used in organic synthesis. It is an esterification agent that is commonly used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism Of Action
TMSOTf is a strong acid and acts as a proton donor in many reactions. It can also act as a Lewis acid and coordinate with electron-rich species. The reactivity of TMSOTf is due to the presence of the sulfonic acid group, which stabilizes the intermediate species formed during reactions.
Biochemical And Physiological Effects
TMSOTf is not commonly used in biochemical or physiological research, as its reactivity and toxicity can be problematic. However, it has been shown to have some antibacterial and antifungal properties, and has been used in the synthesis of some anti-cancer compounds.
Advantages And Limitations For Lab Experiments
TMSOTf is a highly reactive and versatile reagent that can be used in a wide range of reactions. It is relatively inexpensive and easy to handle. However, it is also highly toxic and can be corrosive to skin and eyes. Care must be taken when handling TMSOTf, and appropriate safety precautions should be followed.
Future Directions
There are many potential future directions for research involving TMSOTf. One area of interest is the development of new synthetic methods using TMSOTf as a catalyst. Another area of interest is the use of TMSOTf in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for TMSOTf to be used in the development of new materials, such as polymers and coatings.
Synthesis Methods
TMSOTf is synthesized by the reaction of p-toluenesulfonic acid with 2-(4-methoxyphenoxy)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by distillation or chromatography.
Scientific Research Applications
TMSOTf is widely used in organic synthesis as a catalyst for a variety of reactions, including esterification, acylation, and alkylation. It is also used as a coupling reagent in peptide synthesis and as a Lewis acid catalyst in Diels-Alder reactions. TMSOTf has been used in the synthesis of a variety of natural products, including taxol and camptothecin, and is an important tool for medicinal chemists in drug discovery.
properties
CAS RN |
115951-32-1 |
|---|---|
Product Name |
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester |
Molecular Formula |
C16H18O5S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O5S/c1-13-3-9-16(10-4-13)22(17,18)21-12-11-20-15-7-5-14(19-2)6-8-15/h3-10H,11-12H2,1-2H3 |
InChI Key |
LIGANSFRQYSUJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)OC |
synonyms |
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



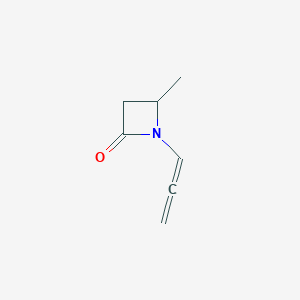
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
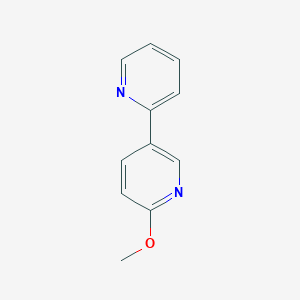
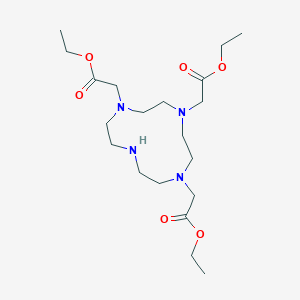
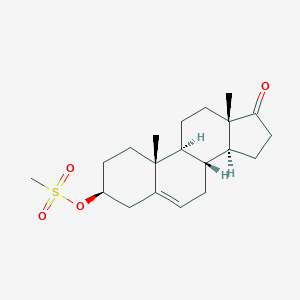
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)
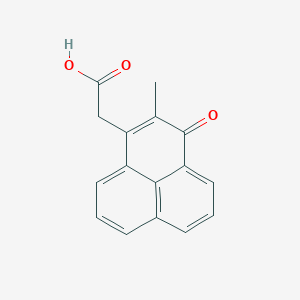
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
